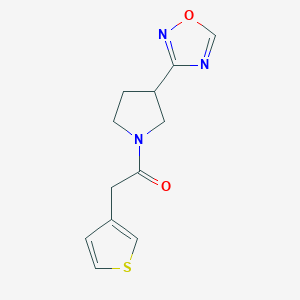
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as OPE, is a compound that has received significant attention in scientific research due to its potential applications in various fields. OPE is a synthetic compound that belongs to the class of pyrrolidine derivatives and is a promising candidate for research in medicinal chemistry, drug discovery, and material science.
Wirkmechanismus
The mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of prostaglandins, which are mediators of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potent anti-inflammatory and anti-cancer properties. It has also been found to be relatively non-toxic, making it a promising candidate for further research. However, one of the limitations of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its poor solubility in water, which makes it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. One potential area of research is the development of new cancer therapies based on 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone. Another area of research is the development of new materials based on 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, such as sensors and electronic devices. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential side effects.
Synthesemethoden
The synthesis of 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone involves the reaction of 3-(1,2,4-oxadiazol-3-yl)pyrrolidine with 2-bromo-3-thiophenecarbonyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been found to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(5-9-2-4-18-7-9)15-3-1-10(6-15)12-13-8-17-14-12/h2,4,7-8,10H,1,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSKGGXUKQDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2855462.png)
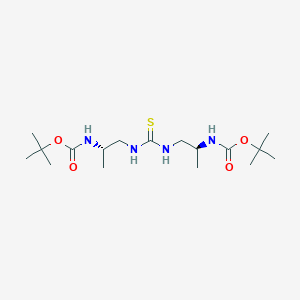
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2855466.png)
![2-(3-methylbenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2855468.png)
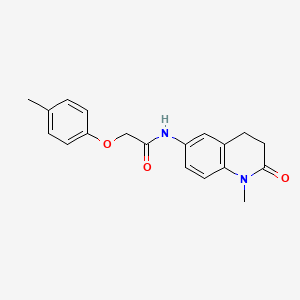
![N-(1,3-benzodioxol-5-ylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)
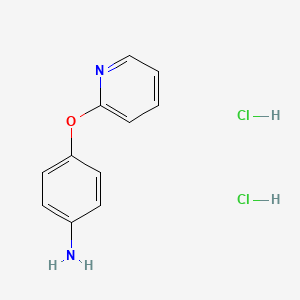
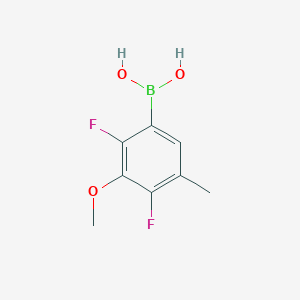
![4-bromo-1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2855475.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2855476.png)
![N-(2,4-difluorophenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2855477.png)
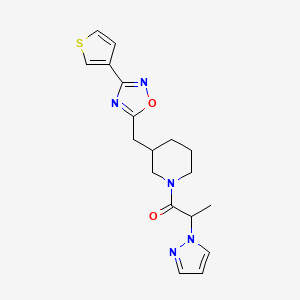
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2855482.png)